![molecular formula C16H17ClN2O B5552611 N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

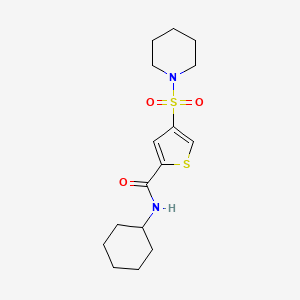

"N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea" is a urea derivative that has been synthesized and studied for various applications. Its structure involves chlorophenyl and methylphenyl groups, which contribute to its unique chemical and physical properties.

Synthesis Analysis

Several methods have been developed for the synthesis of urea derivatives like this compound. One approach involves the reaction of acylazides with certain thiadiazoles, leading to derivatives of N-substituted phenyl ureas (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Another method utilizes Lossen rearrangement, a technique for converting carboxylic acids to ureas, demonstrating a pathway for synthesizing various urea compounds (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of chlorophenyl and methylphenyl groups. The structure of these compounds is often confirmed using techniques like IR, 1H NMR, and elemental analysis, as seen in studies of similar compounds (Liu He-qin, 2010).

Chemical Reactions and Properties

Urea derivatives exhibit various chemical reactions due to their functional groups. For example, they can undergo directed lithiation, a process where the compound is treated with an organolithium reagent to introduce new functional groups (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

Physical Properties Analysis

The physical properties of urea derivatives like "N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea" depend on their molecular structure. Properties like melting point, solubility, and crystal structure can be studied using methods like X-ray diffraction (D. Achutha, K. Kumara, Naveen Shivalingegowda, L. N. Krishnappagowda, & Ajay Kumar Kariyappa, 2017).

Scientific Research Applications

Chromosomal and Genetic Impact Studies

Research has explored the clastogenicity (chromosome-breaking capacity) and SCE (sister chromatid exchange) induction potential of nitrosated urea pesticide metabolites, including derivatives similar to N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea. These compounds were found to be potent clastogens and inducers of SCEs in V79-E cells, highlighting their potential genetic and chromosomal impacts (Thust et al., 1980).

Agricultural Applications

Derivatives of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea have been synthesized and assessed for their utility as plant growth regulators. Some of these compounds demonstrated promising activity, suggesting potential applications in agriculture to enhance plant growth and productivity (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Cytokinin Activity

The cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives, including those structurally related to N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea, was examined. Certain derivatives were found to be highly active as cytokinins, with potential implications for enhancing plant growth and development (Takahashi et al., 1978).

Pharmaceutical Research

The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, including compounds structurally similar to N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea, indicates potential pharmaceutical applications. These compounds could serve as pharmacological research tools and potential drug leads, demonstrating the versatility of urea derivatives in drug discovery (Croston et al., 2002).

Environmental Science

The photodegradation and hydrolysis of substituted urea pesticides, including compounds similar to N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea, have been studied in water. This research is crucial for understanding the environmental fate and degradation pathways of these chemicals, contributing to environmental risk assessments and pollution control strategies (Gatidou & Iatrou, 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-12-3-2-4-15(11-12)19-16(20)18-10-9-13-5-7-14(17)8-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHQFUHSMTXPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)